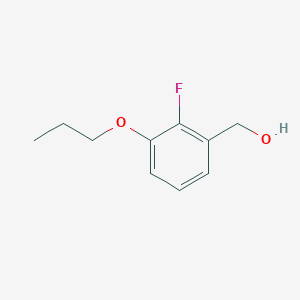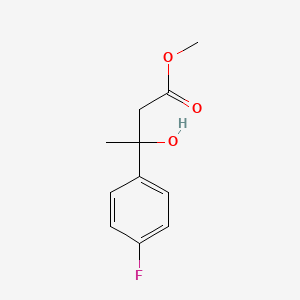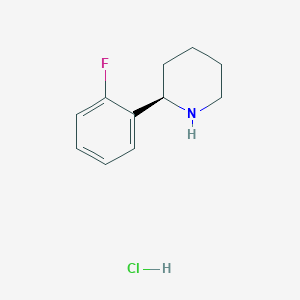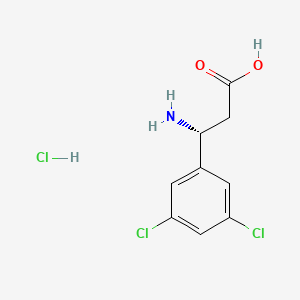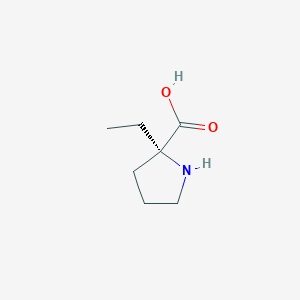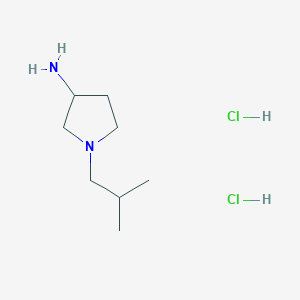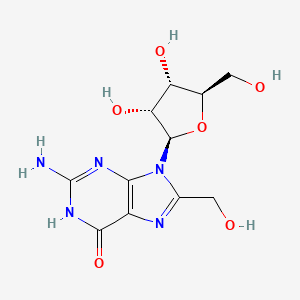
8-Hydroxymethylguanosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydroxymethylguanosine is a modified nucleoside derived from guanosine, where a hydroxymethyl group is attached to the eighth position of the guanine base. This compound is significant in the study of oxidative stress and DNA damage, as it serves as a biomarker for oxidative damage to nucleic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxymethylguanosine typically involves the hydroxylation of guanosine. One common method is the reaction of guanosine with formaldehyde under basic conditions, followed by oxidation using reagents such as hydrogen peroxide or other oxidizing agents .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using automated reactors to ensure consistent quality and yield. The process includes the careful control of reaction conditions such as temperature, pH, and reaction time to optimize the production of the desired compound .
Chemical Reactions Analysis
Types of Reactions: 8-Hydroxymethylguanosine undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 8-oxoguanosine, a well-known marker of oxidative stress.
Reduction: Reduction reactions can convert it back to guanosine under specific conditions.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, Fenton-type reagents.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 8-oxoguanosine.
Reduction: Guanosine.
Substitution: Various substituted guanosine derivatives depending on the nucleophile used.
Scientific Research Applications
8-Hydroxymethylguanosine has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism by which 8-Hydroxymethylguanosine exerts its effects is through its incorporation into DNA and RNA, where it can cause mutations and affect the stability of nucleic acids. The hydroxymethyl group can participate in hydrogen bonding and alter the base-pairing properties of guanosine, leading to errors during DNA replication and transcription . This compound is also involved in the base excision repair pathway, where it is recognized and excised by specific glycosylases .
Comparison with Similar Compounds
8-Hydroxyguanine: Another oxidative modification of guanine, often studied alongside 8-Hydroxymethylguanosine for its role in oxidative DNA damage.
8-Oxoguanosine: A product of further oxidation of this compound, commonly used as a biomarker for oxidative stress.
N2-Methylguanosine: A methylated derivative of guanosine, used to study the effects of methylation on nucleic acid stability and function.
Uniqueness: this compound is unique due to its specific hydroxymethyl modification, which provides distinct chemical properties and biological effects compared to other modified guanosines. Its role as a biomarker for oxidative stress and its involvement in DNA repair mechanisms highlight its importance in both basic and applied research .
Properties
Molecular Formula |
C11H15N5O6 |
|---|---|
Molecular Weight |
313.27 g/mol |
IUPAC Name |
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(hydroxymethyl)-1H-purin-6-one |
InChI |
InChI=1S/C11H15N5O6/c12-11-14-8-5(9(21)15-11)13-4(2-18)16(8)10-7(20)6(19)3(1-17)22-10/h3,6-7,10,17-20H,1-2H2,(H3,12,14,15,21)/t3-,6-,7-,10-/m1/s1 |
InChI Key |
PQGSVCVISXGQOL-KAFVXXCXSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C(=NC3=C2N=C(NC3=O)N)CO)O)O)O |
Canonical SMILES |
C(C1C(C(C(O1)N2C(=NC3=C2N=C(NC3=O)N)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


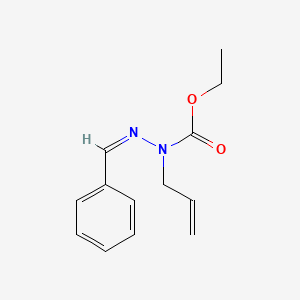
![6-amino-N-[(Z)-dimethylaminomethylideneamino]pyridine-2-carboxamide](/img/structure/B14031746.png)
